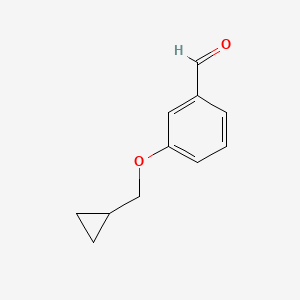
3-(Cyclopropylmethoxy)benzaldehyde
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Cyclopropylmethoxy)benzaldehyde is 1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 . This indicates that the molecule consists of a benzene ring substituted with an aldehyde group and a cyclopropylmethoxy group .Physical And Chemical Properties Analysis
3-(Cyclopropylmethoxy)benzaldehyde is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacology
3-(Cyclopropylmethoxy)benzaldehyde: is utilized in pharmacological research due to its potential as a precursor for synthesizing various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders and inflammatory diseases .
Organic Synthesis
In organic chemistry, 3-(Cyclopropylmethoxy)benzaldehyde serves as a versatile intermediate. It can undergo various chemical reactions, including condensation, reduction, and cycloaddition, to create complex organic molecules. This compound is particularly valuable in constructing cyclic and aromatic compounds, which are common frameworks in many organic molecules .
Material Science
This compound’s unique structural features make it a candidate for creating novel materials. In material science, it can be used to synthesize polymers or small molecules with specific optical or electronic properties, potentially useful in developing new coatings, adhesives, or electronic devices .
Analytical Chemistry
3-(Cyclopropylmethoxy)benzaldehyde: can be employed as a standard or reagent in analytical methods. Its well-defined structure and properties allow it to be used in chromatography and spectrometry for the qualitative and quantitative analysis of complex mixtures .
Biochemistry
In biochemistry, this compound could be used to study enzyme-catalyzed reactions where benzaldehyde derivatives act as substrates or inhibitors. It can help in understanding the interaction between small molecules and biological macromolecules, which is crucial for drug design and enzymology .
Environmental Applications
While direct applications in environmental science are not extensively documented, compounds like 3-(Cyclopropylmethoxy)benzaldehyde could be explored for their potential roles in environmental monitoring and remediation. They might be used as tracers or in the synthesis of compounds designed to neutralize pollutants .
Safety and Hazards
The safety information for 3-(Cyclopropylmethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only non-sparking tools .
Relevant Papers The search results included a paper on the synthesis of substituted benzaldehydes , which could potentially be relevant to the study of 3-(Cyclopropylmethoxy)benzaldehyde. Another paper discusses a method for the synthesis of roflumilast , which may be relevant if 3-(Cyclopropylmethoxy)benzaldehyde is used in similar synthetic pathways.
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWASQXYKQQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621980 | |
| Record name | 3-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)benzaldehyde | |
CAS RN |
58986-61-1 | |
| Record name | 3-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
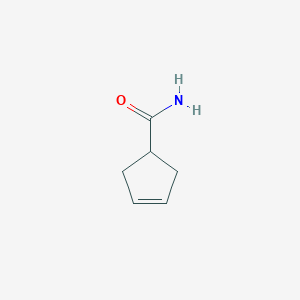
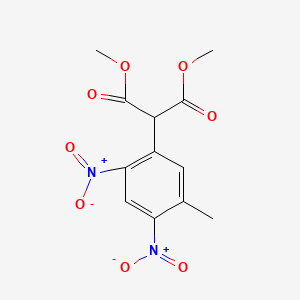
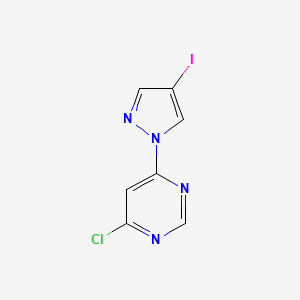

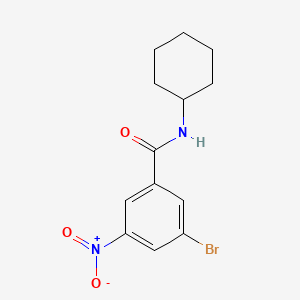
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
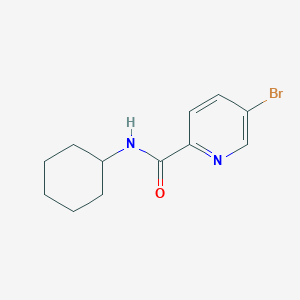


![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)